molecular formula C20H36O B11726015 Abitol

Abitol

Cat. No.: B11726015
M. Wt: 292.5 g/mol
InChI Key: KBAYQFWFCOOCIC-UHFFFAOYSA-N
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Description

Abitol is a compound known for its use as a resinous plasticizer and tackifier in various industrial applications. It is a colorless, tacky, balsamic resin derived from hydrogenated rosin acids. This compound is highly soluble in common organic solvents and compatible with resins, film-formers, and oils .

Preparation Methods

Abitol is synthesized from rosin acids that undergo hydrogenation to reduce unsaturation. The primary synthetic route involves the hydrogenation of rosin acids to produce a high molecular weight, primary, monohydric alcohol . Industrial production methods typically involve the use of hydrogenation reactors where rosin acids are treated under specific conditions to achieve the desired product.

Chemical Reactions Analysis

Abitol undergoes various chemical reactions common to primary alcohols. These reactions include:

    Oxidation: this compound can be oxidized to form aldehydes or carboxylic acids.

    Reduction: It can be reduced to form hydrocarbons.

    Substitution: this compound can undergo substitution reactions where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

Abitol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Abitol involves its ability to act as a plasticizer and tackifier. It interacts with resins and film-formers to enhance their flexibility and adhesion properties. The molecular targets and pathways involved include the interaction with hydroxyl groups and other functional groups present in the resins and film-formers .

Comparison with Similar Compounds

Abitol is unique due to its high molecular weight and primary monohydric alcohol structure derived from hydrogenated rosin acids. Similar compounds include:

Properties

IUPAC Name

(1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,7,8,8a,9,10,10a-dodecahydrophenanthren-1-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h14-18,21H,5-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAYQFWFCOOCIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860113
Record name Abietan-18-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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